molecular formula C17H27BrO3 B14233162 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol CAS No. 820958-28-9

2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol

Cat. No.: B14233162
CAS No.: 820958-28-9
M. Wt: 359.3 g/mol
InChI Key: SDHJNSGKFWBYFC-UHFFFAOYSA-N
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Description

2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the decyloxy and hydroxymethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenol ring. The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate catalyst. The hydroxymethyl group is often introduced via a formylation reaction followed by reduction to the hydroxymethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives of the phenol.

    Reduction: Debrominated phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a decyloxy group.

    2-Bromo-4-(decyloxy)phenol: Similar structure but with the decyloxy group at a different position on the phenol ring.

    3-Bromo-5-(hydroxymethyl)phenol: Similar structure but with the bromine atom at a different position.

Uniqueness

2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is unique due to the specific combination of substituents on the phenol ring. The presence of both a long-chain alkoxy group and a hydroxymethyl group provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

820958-28-9

Molecular Formula

C17H27BrO3

Molecular Weight

359.3 g/mol

IUPAC Name

2-bromo-3-decoxy-5-(hydroxymethyl)phenol

InChI

InChI=1S/C17H27BrO3/c1-2-3-4-5-6-7-8-9-10-21-16-12-14(13-19)11-15(20)17(16)18/h11-12,19-20H,2-10,13H2,1H3

InChI Key

SDHJNSGKFWBYFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1Br)O)CO

Origin of Product

United States

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